2-(5,5-Dimethyloxolan-3-yl)acetic acid

Description

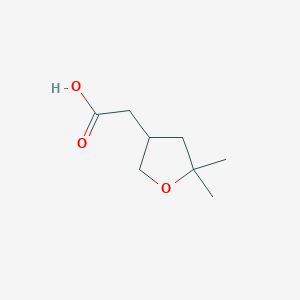

2-(5,5-Dimethyloxolan-3-yl)acetic acid is a cyclic ether derivative of acetic acid, featuring a tetrahydrofuran (oxolane) ring substituted with two methyl groups at the 5,5-positions and an acetic acid moiety at the 3-position. The compound’s structural rigidity and hydrophobic character may render it suitable as a building block in drug design or agrochemical synthesis.

Properties

IUPAC Name |

2-(5,5-dimethyloxolan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2)4-6(5-11-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIHNQJHHGYJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,5-Dimethyloxolan-3-yl)acetic acid typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The starting material, 2,2-dimethyl-1,3-propanediol, undergoes cyclization to form the tetrahydrofuran ring.

Substitution Reaction: The tetrahydrofuran ring is then subjected to a substitution reaction with a suitable acetic acid derivative to introduce the acetic acid moiety at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of acid or base catalysts to facilitate the cyclization and substitution reactions.

Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Purification: Techniques such as recrystallization or chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(5,5-Dimethyloxolan-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

Substitution: The acetic acid group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5,5-Dimethyloxolan-3-yl)acetic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyloxolan-3-yl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to influence cellular signaling.

Pathway Modulation: Affecting various biochemical pathways to exert its effects.

Comparison with Similar Compounds

This compound

- Substituent Impact : The 5,5-dimethyl groups create steric bulk, reducing rotational freedom and enhancing metabolic stability. This lipophilic profile may improve membrane permeability in drug delivery systems.

- Reactivity : Lacks strong electron-withdrawing groups, making it less reactive than dioxo derivatives. Stable under mild acidic/basic conditions.

2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic Acid

- This could enhance bioavailability in aqueous environments.

- Reactivity : Hydroxyl group may participate in chelation or esterification reactions, expanding its utility in coordination chemistry or prodrug design.

2-(3-Acetyloxy-2,5-dioxo-oxolan-3-yl)acetic Acid

- Substituent Impact : The acetyloxy and dioxo groups render the compound electron-deficient, promoting reactivity toward nucleophiles (e.g., amines, thiols).

- Applications : Likely used as a reactive intermediate in heterocyclic synthesis or crosslinking agents due to its electrophilic carbonyl groups.

Biological Activity

2-(5,5-Dimethyloxolan-3-yl)acetic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique oxolan ring structure that contributes to its biological properties. The synthesis typically involves cyclization reactions followed by carbamoylation and coupling with phenylacetic acid. This synthetic pathway allows for the modification of the compound to enhance its biological efficacy.

Synthesis Steps:

- Formation of the Oxolan Ring : Cyclization reaction under acidic or basic conditions.

- Carbamoylation : Using isocyanates or carbamoyl chlorides.

- Phenylacetic Acid Coupling : Employing coupling agents like carbodiimides.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity may be beneficial in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.

- Receptor Modulation : It could interact with receptors that regulate pain and inflammation pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups (p < 0.05).

Comparative Analysis

To better understand the biological profile of this compound, a comparison with structurally similar compounds was performed:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | High |

| 2-(3-Hydroxy-5,5-dimethyloxolan-3-yl)acetic acid | High | Moderate |

| 2-(3-Hydroxy-5,5-dimethyltetrahydrofuran-3-yl)acetic acid | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.